

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

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An In-depth Technical Guide to **(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate**

Foreword

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a key chiral building block, is instrumental in the fields of synthetic organic chemistry and pharmaceutical development. More commonly known in the literature as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), this compound is a protected amino acid derivative that offers a reliable and efficient means for introducing the valine moiety in stereocontrolled syntheses.^{[1][2]} Its pre-activated N-carboxyanhydride (NCA) ring system facilitates streamlined peptide couplings, while the benzyloxycarbonyl (Cbz or Z) protecting group provides robust protection under various conditions, yet allows for clean deprotection. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, mechanistic insights into its application, and critical handling information for researchers and drug development professionals.

Core Chemical and Physical Properties

The compound is a white solid that serves as a valuable intermediate in pharmaceutical research and development.^[1] Its fundamental properties are crucial for its application in synthesis, dictating solubility, reactivity, and storage requirements.

Property	Value	Source
IUPAC Name	benzyl (4S)-4-isopropyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate	[1] [2]
Common Names	Z-Val-NCA, N-Cbz-L-valine N-Carboxyanhydride	[1] [2]
CAS Number	158257-41-1	[2] [3]
Molecular Formula	C ₁₄ H ₁₅ NO ₅	[1] [2] [3]
Molecular Weight	277.27 g/mol	[1] [2]
Physical Form	Solid	[1]
SMILES	<chem>CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2</chem>	[2] [3]
InChI	1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1	[2]
InChIKey	PBXWOGVKYLPBQY-NSHDSACASA-N	[2]
Storage	Keep in dark place, inert atmosphere, 2-8°C	[1]

Computed Properties (Source: PubChem[\[2\]](#))

Property	Value
XLogP3-AA	2.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	4
Exact Mass	277.09502258 Da

Synthesis and Structural Elucidation

The synthesis of Z-Val-NCA is typically achieved through the cyclization of the parent N-protected amino acid, N-benzyloxycarbonyl-L-valine. A common and effective method involves condensation with paraformaldehyde using an acid catalyst, which forms the oxazolidine-2,5-dione ring system while preserving the stereochemistry of the starting material.[\[4\]](#)

Experimental Protocol: Synthesis from N-Cbz-L-valine

This protocol is based on the method described by Reddy et al. (2000) and has been structurally verified.[\[4\]](#)[\[5\]](#)

Materials:

- N-benzyloxycarbonyl-L-valine (7.53 g, 30 mmol)
- Paraformaldehyde (1.8 g, 60 mmol)
- 4-methylbenzenesulfonic acid (PTSA) (0.31 g, 1.8 mmol)
- Benzene (25 mL)
- 0.3 M aqueous K₂CO₃ solution
- Saturated aqueous NaCl solution (brine)
- Anhydrous Mg₂SO₄

Procedure:

- A mixture of N-benzyloxycarbonyl-L-valine, paraformaldehyde, and PTSA is suspended in benzene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.[4]
- The mixture is heated to reflux for approximately 1 hour, during which time the water formed is collected in the Dean-Stark trap.[4]
- After cooling to room temperature, the reaction mixture is transferred to a separatory funnel and washed sequentially with 30 mL of 0.3 M aqueous K_2CO_3 solution and 30 mL of saturated brine.[4]
- The organic layer is separated, dried over anhydrous Mg_2SO_4 , filtered, and concentrated under reduced pressure (in vacuo).[4]
- The resulting crude product is obtained as a white solid (yield reported as 65%).[4]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for Z-Val-NCA.

Structural Confirmation

The absolute (S) configuration at the C4 stereocenter of the oxazolidine ring is retained from the L-valine precursor and has been unequivocally confirmed by single-crystal X-ray diffraction studies.[1][4] These studies reveal that in the solid state, molecules are linked by C-H \cdots O hydrogen bonds, forming linear chains. The crystal structure is further stabilized by C-H \cdots π interactions between stacked benzene rings.[4][6]

Reactivity and Application in Peptide Synthesis

The primary utility of Z-Val-NCA lies in its function as an efficient building block for dipeptides and more complex peptide structures.^{[1][4]} The N-carboxyanhydride (NCA) moiety is a highly activated form of the amino acid, allowing for clean and rapid amide bond formation without the need for additional coupling reagents, which often generate stoichiometric byproducts.

Mechanism of Peptide Coupling

The coupling reaction proceeds via nucleophilic attack of an amino group (from another amino acid ester or peptide) on one of the carbonyl carbons of the NCA ring. This leads to ring-opening and the formation of a transient carbamate intermediate, which subsequently decarboxylates to yield the newly formed peptide bond and release carbon dioxide. The Cbz group remains intact, protecting the nitrogen until a dedicated deprotection step is performed.

Caption: General mechanism of Z-Val-NCA in peptide synthesis.

This direct coupling methodology is highly atom-economical and simplifies purification procedures. The compound's stability and defined stereochemistry make it a reliable precursor for the synthesis of biologically active molecules and pharmaceutical intermediates.^[1]

Safety and Handling

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.

- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.^[1]
- **Hazards:** Z-Val-NCA is associated with several GHS hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.

GHS Hazard Information:^[2]

- **Signal Word:** Warning^[2]
- **Pictograms:** GHS07 (Exclamation Mark)
- **Hazard Statements:**

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H317: May cause an allergic skin reaction.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.

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- To cite this document: BenchChem. [(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023625#s-benzyl-4-isopropyl-2-5-dioxooxazolidine-3-carboxylate-chemical-properties]

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